Goserelin

描述

属性

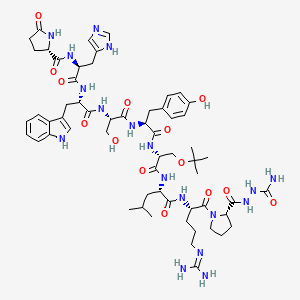

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H84N18O14/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90)/t38-,39-,40-,41-,42-,43-,44-,45+,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCLNMBMMGCOAS-URPVMXJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H84N18O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048297 | |

| Record name | Goserelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Goserelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, 2.83e-02 g/L | |

| Record name | Goserelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00014 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Goserelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

[4-D-serine]goserelin; [9-D-proline]goserelin; [5-D-tyrosine]goserelin; [2-D-histidine]goserelin; [7-D-leucine]goserelin; [6-[O-(1,1-dimethylethyl)-L-serine]]goserelin; 1-carbamoylyl-2-[5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-O-(1,1-dimethylethyl)-D-seryl-L-leucyl-L-arginyl]diazane; 5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-O-(1,1-dimethylethyl)-D-seryl-L-leucyl-L-arginyl-L-prolinohydrazide; [1-(5-oxo-D-proline)]goserelin; endo-8a,8b-di-L-proline-goserelin; endo-8a-L-proline-goserelin; O4-acetylgoserelin | |

| Record name | GOSERELIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

65807-02-5 | |

| Record name | Goserelin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065807025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Goserelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00014 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Goserelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GOSERELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F65R8P09N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GOSERELIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Goserelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Goserelin's Mechanism of Action in Prostate Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goserelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a cornerstone in the management of hormone-sensitive prostate cancer. Its therapeutic efficacy is primarily attributed to its profound suppression of testosterone production, achieved through a complex interplay with the hypothalamic-pituitary-gonadal (HPG) axis. However, emerging evidence suggests that this compound may also exert direct anti-tumor effects on prostate cancer cells. This technical guide provides a comprehensive overview of the dual mechanisms of action of this compound, detailing the indirect hormonal effects and the direct cellular impacts. It includes a compilation of quantitative data from clinical and preclinical studies, detailed experimental protocols for assessing this compound's effects, and visualizations of the key signaling pathways involved.

Indirect Mechanism of Action: Suppression of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

This compound's primary mechanism of action is the induction of a transient surge, followed by a sustained suppression, of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland.[1][2] This process, often referred to as "medical castration," leads to a significant reduction in testicular testosterone production, the primary driver of prostate cancer growth.[1][2]

Initially, as a GnRH agonist, this compound stimulates the GnRH receptors on pituitary gonadotropes, causing a temporary increase in LH and FSH secretion. This can lead to a transient "testosterone flare," which is often managed with the co-administration of an anti-androgen. However, continuous stimulation of the GnRH receptors leads to their desensitization and downregulation, resulting in a profound and sustained decrease in LH and FSH levels. The subsequent reduction in testosterone to castrate levels inhibits the growth and proliferation of androgen-dependent prostate cancer cells.

Quantitative Data: Clinical Efficacy of this compound

The clinical efficacy of this compound in reducing testosterone and prostate-specific antigen (PSA) levels has been extensively documented in numerous clinical trials.

Table 1: Reduction in Serum Testosterone Levels with this compound Treatment in Patients with Advanced Prostate Cancer

| Study | This compound Dosage | Baseline Mean Testosterone (ng/dL) | Testosterone Level at Week 4 (ng/dL) | Testosterone Level at Week 12 (ng/dL) | Percentage of Patients Achieving Castration (<50 ng/dL) |

| Dutch Phase III Trials (Pooled Analysis)[3] | 10.8 mg depot | 533.0 | 26.5 | 21.1 | Not Reported |

| Chinese Observational Study[3] | 10.8 mg depot | 392.2 | Not Reported | 29.6 | 90.2% at Week 24 |

| Italian Multicenter Trial[4] | 10.8 mg depot | Not Reported | Suppressed to castration range | Maintained in castration range | Not Reported |

Table 2: Reduction in Serum PSA Levels with this compound Treatment in Patients with Prostate Cancer

| Study | This compound Dosage | Baseline Mean PSA (ng/mL) | Post-Treatment Mean PSA (ng/mL) | Duration of Treatment |

| Chinese Observational Study[3] | 10.8 mg depot | 36.4 | 0.5 | 24 Weeks |

| Italian Multicenter Trial[4] | 10.8 mg depot | Not Reported | Significant decrease (p=0.006) | Not Specified |

Signaling Pathway: Hypothalamic-Pituitary-Gonadal Axis

The following diagram illustrates the impact of this compound on the HPG axis.

Caption: this compound's disruption of the Hypothalamic-Pituitary-Gonadal axis.

Direct Mechanism of Action: Effects on Prostate Cancer Cells

Beyond its systemic hormonal effects, this compound is believed to exert direct anti-tumor activities on prostate cancer cells, which express GnRH receptors.[5] This direct action is particularly relevant in the context of castration-resistant prostate cancer (CRPC), where tumors no longer respond to testosterone deprivation. The proposed direct mechanisms include the induction of apoptosis and the modulation of key intracellular signaling pathways.

Induction of Apoptosis

Several in vitro studies have demonstrated that this compound can induce apoptosis in prostate cancer cell lines.[5] This programmed cell death is a critical mechanism for eliminating cancerous cells. The apoptotic effects of this compound are thought to be mediated through the regulation of key apoptosis-related proteins.

While specific quantitative data on this compound-induced apoptosis in prostate cancer cell lines is dispersed across various studies, the general consensus is that this compound treatment leads to an increase in the percentage of apoptotic cells. This is often accompanied by changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, and the activation of caspases, the key executioners of apoptosis. For instance, studies have shown that androgen ablation with this compound can lead to apoptosis in prostate cancer cells, although benign prostatic hyperplasia cells showed resistance and an increase in Bcl-2 expression.[6][7]

Modulation of Intracellular Signaling Pathways

The binding of this compound to GnRH receptors on prostate cancer cells can trigger downstream signaling cascades that influence cell survival and proliferation. The PI3K/Akt pathway, a critical regulator of cell growth and survival, has been implicated as a potential target of this compound's direct action.[5] While detailed studies in prostate cancer are still emerging, research in other cancer types, such as ovarian cancer, has shown that this compound can inhibit the PI3K/Akt pathway, leading to the upregulation of the pro-apoptotic transcription factor FOXO1.[8]

Table 3: Conceptual Summary of In Vitro Effects of this compound on Prostate Cancer Cell Lines

| Parameter Assessed | Prostate Cancer Cell Line | Expected Effect of this compound | Key Proteins Modulated |

| Cell Viability | LNCaP, PC-3 | Dose-dependent decrease in cell viability. | Not directly applicable. |

| Apoptosis | LNCaP, PC-3 | Increase in the percentage of early and late apoptotic cells. | Increased Bax/Bcl-2 ratio, activation of Caspase-3 and Caspase-7.[9] |

| PI3K/Akt Pathway | LNCaP, PC-3 (Probable) | Inhibition of Akt phosphorylation. | Decreased p-Akt.[8] |

Signaling Pathway: Direct Apoptotic and PI3K/Akt Signaling

The following diagram illustrates the proposed direct signaling pathways activated by this compound in prostate cancer cells.

Caption: Proposed direct signaling of this compound in prostate cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound in prostate cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[10]

-

Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, PC-3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

This compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the growth medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is based on standard Annexin V apoptosis detection methods.

-

Cell Culture and Treatment: Seed prostate cancer cells in 6-well plates and treat with various concentrations of this compound for the desired time period.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Cell Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis for PI3K/Akt Pathway Proteins

This protocol provides a general workflow for Western blotting.[11]

-

Protein Extraction: Lyse this compound-treated and control prostate cancer cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), and other proteins of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The mechanism of action of this compound in prostate cancer is multifaceted, involving both a well-established indirect hormonal pathway and a developing understanding of its direct cellular effects. The profound suppression of testosterone through the HPG axis remains the cornerstone of its therapeutic efficacy in hormone-sensitive prostate cancer. Concurrently, the direct induction of apoptosis and modulation of key signaling pathways, such as the PI3K/Akt pathway, in prostate cancer cells highlight its potential utility in advanced and castration-resistant disease. Further research is warranted to fully elucidate the direct molecular mechanisms of this compound, which may pave the way for novel therapeutic strategies and combination therapies for prostate cancer. This guide provides a comprehensive resource for researchers and drug development professionals to understand and further investigate the intricate anti-cancer properties of this compound.

References

- 1. cancerresearchuk.org [cancerresearchuk.org]

- 2. [A new LH-RH agonist for treatment of prostate cancer, 3-month controlled-release formulation of this compound acetate (Zoladex LA 10.8 mg depot)--outline of pre-clinical and clinical studies] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Real-world effectiveness and safety of this compound 10.8-mg depot in Chinese patients with localized or locally advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gonadotropin-Releasing Hormone Receptors in Prostate Cancer: Molecular Aspects and Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resistance to apoptosis and up regulation of Bcl-2 in benign prostatic hyperplasia after androgen deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchportal.lih.lu [researchportal.lih.lu]

- 8. This compound promotes the apoptosis of epithelial ovarian cancer cells by upregulating forkhead box O1 through the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Signaling pathway activated during apoptosis of the prostate cancer cell line LNCaP: overexpression of caspase-7 as a new gene therapy strategy for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Application of the MTT assay to human prostate cancer cell lines in vitro: establishment of test conditions and assessment of hormone-stimulated growth and drug-induced cytostatic and cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Goserelin and GnRH Receptor Downregulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goserelin, a potent synthetic agonist of the gonadotropin-releasing hormone (GnRH) receptor, is a cornerstone in the management of hormone-sensitive diseases such as prostate and breast cancer. Its therapeutic efficacy hinges on its ability to induce a profound suppression of sex hormone production through the downregulation and desensitization of GnRH receptors in the pituitary gland. This technical guide provides an in-depth exploration of the kinetics of this compound-induced GnRH receptor downregulation, presenting available quantitative data, detailed experimental protocols for its study, and visualizations of the key molecular pathways and processes involved. Understanding these intricate kinetics is paramount for the optimization of existing therapeutic regimens and the development of novel GnRH receptor-targeting compounds.

Introduction

The hypothalamic-pituitary-gonadal (HPG) axis is the central regulatory pathway for reproductive endocrinology. Gonadotropin-releasing hormone (GnRH), a decapeptide released from the hypothalamus, stimulates the GnRH receptors (GnRHR) on pituitary gonadotrophs, leading to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] These gonadotropins, in turn, stimulate the gonads to produce sex steroids—testosterone in males and estrogen in females.

This compound is a synthetic analogue of GnRH engineered for enhanced potency and prolonged duration of action.[3] Continuous or high-dose administration of this compound leads to a paradoxical effect: after an initial transient stimulation of the HPG axis, it causes a profound and sustained suppression of gonadotropin and sex steroid production.[3][4] This suppression is primarily achieved through the downregulation of GnRH receptors on the pituitary gonadotrophs.[5] This guide delves into the core mechanisms and kinetics of this critical process.

Mechanism of Action: A Biphasic Response

The administration of this compound elicits a biphasic response on the HPG axis, a direct consequence of its interaction with the GnRH receptor.

Initial Agonist Phase (Flare-up)

Upon initial administration, this compound binds to and activates GnRH receptors, mimicking the action of endogenous GnRH. This leads to a transient increase in the secretion of LH and FSH from the pituitary gland, a phenomenon often referred to as a "flare-up."[4] This initial surge in gonadotropins results in a temporary increase in the production of testosterone in men and estrogen in women.[6] This flare effect is a critical consideration in the clinical management of hormone-sensitive cancers, where a temporary increase in tumor-promoting hormones can be detrimental.

Downregulation and Desensitization Phase

Continuous exposure to this compound leads to the desensitization and downregulation of GnRH receptors.[1][2] This process involves several key cellular events:

-

Receptor Uncoupling: The GnRH receptor becomes uncoupled from its intracellular signaling machinery, primarily the Gαq/11 protein, which in turn deactivates the phospholipase C (PLC) pathway.[7][8]

-

Receptor Internalization: The agonist-bound GnRH receptors are internalized from the cell surface into the cytoplasm.[9] The rate of internalization for the mammalian GnRH receptor is noted to be exceptionally low compared to other G-protein coupled receptors (GPCRs).[9][10]

-

Receptor Degradation: Internalized receptors are targeted for lysosomal degradation, leading to a net reduction in the total number of GnRH receptors within the cell.

-

Transcriptional and Translational Inhibition: Prolonged stimulation can also lead to a decrease in the transcription of the GnRH receptor gene, further contributing to the reduction in receptor density.

This sustained downregulation of GnRH receptors renders the pituitary gonadotrophs refractory to further stimulation by both endogenous GnRH and this compound, leading to a profound and long-lasting suppression of LH and FSH secretion and, consequently, a reduction of sex steroid levels to castrate levels.[5]

Quantitative Kinetics of GnRH Receptor Downregulation

Precise quantitative data on the kinetics of this compound-induced GnRH receptor downregulation is not extensively available in the public domain. However, studies on closely related GnRH agonists, such as Leuprolide, provide valuable insights into the expected kinetic parameters. The following tables summarize representative quantitative data for a potent GnRH agonist and the hormonal response to this compound.

Note: The data in Table 1 is for the GnRH agonist Leuprolide and is provided as a representative example due to the limited availability of specific quantitative data for this compound.

Table 1: Representative Quantitative Data for GnRH Receptor Binding and Internalization (Leuprolide)

| Parameter | Value | Cell Type/System | Reference |

|---|---|---|---|

| Binding Affinity (Ki) | 0.5 - 2.0 nM | Rat Pituitary Membranes | [11] |

| Receptor Number (Bmax) | 50 - 200 fmol/mg protein | Rat Pituitary Membranes | [9] |

| Internalization Half-Life (t½) | > 60 minutes | Mammalian Cell Lines | [10] |

| Receptor mRNA Reduction | ~75-80% after 5 hours | Rat Pituitary |[12] |

Table 2: Hormonal Response to this compound Administration

| Parameter | Time to Effect | Effect | Patient Population | Reference |

|---|---|---|---|---|

| LH and FSH Suppression | Within the first month | Significant suppression | Premenopausal women with breast cancer | [13][14] |

| Estradiol Suppression | 2-3 weeks | Decrease to castrate levels (<30 pg/ml) | Premenopausal women with breast cancer | [5] |

| Testosterone Suppression | 2-4 weeks | Decrease to castrate levels | Men with prostate cancer | [6] |

| LH and FSH Recovery | Within 3 months after cessation | Return to normal levels | Men with prostate cancer | [15] |

| Testosterone Recovery | Median of 24 months to normalization | Gradual return to normal levels | Men with prostate cancer |[15] |

Experimental Protocols

The study of this compound-induced GnRH receptor downregulation involves a variety of sophisticated experimental techniques. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for GnRH Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the GnRH receptor.

Materials:

-

Cell membranes expressing the GnRH receptor (e.g., from pituitary tissue or a recombinant cell line).

-

Radiolabeled GnRH agonist (e.g., [¹²⁵I]-Buserelin or [³H]-GnRH).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 0.1% BSA).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at its Kd), and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16][17]

Western Blot Analysis of GnRH Receptor Protein Levels

Objective: To quantify the change in total GnRH receptor protein expression following this compound treatment.

Materials:

-

Cell line expressing GnRH receptors.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA or Bradford).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against the GnRH receptor.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Cell Culture and Treatment: Culture cells to a suitable confluency and treat with this compound at various concentrations and for different time points.

-

Protein Extraction: Lyse the cells in lysis buffer, and collect the supernatant after centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[8][18]

-

Immunoblotting: Block the membrane and then incubate with the primary anti-GnRH receptor antibody, followed by incubation with the HRP-conjugated secondary antibody.[7][18]

-

Detection and Analysis: Add the ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[8]

Immunofluorescence and Confocal Microscopy for Receptor Internalization

Objective: To visualize the internalization of the GnRH receptor from the cell surface to intracellular compartments upon this compound stimulation.

Materials:

-

Cells expressing an epitope-tagged GnRH receptor (e.g., HA-GnRHR).

-

This compound.

-

Primary antibody against the epitope tag (e.g., anti-HA).

-

Fluorescently labeled secondary antibody.

-

Nuclear stain (e.g., DAPI).

-

Confocal microscope.

Procedure:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound for various time points.

-

Immunostaining:

-

For surface receptor staining: Fix the cells and incubate with the primary antibody, followed by the fluorescent secondary antibody, without permeabilizing the cells.

-

For total receptor staining: Fix and permeabilize the cells before incubation with the antibodies.

-

-

Imaging: Mount the coverslips on microscope slides and visualize the subcellular localization of the GnRH receptor using a confocal microscope.[19][20]

-

Analysis: Quantify the fluorescence intensity at the plasma membrane versus intracellular compartments to determine the extent of receptor internalization.

Visualizations

Signaling Pathway of this compound at the GnRH Receptor

Caption: this compound's signaling cascade at the pituitary GnRH receptor.

Experimental Workflow for GnRH Receptor Downregulation Analysis

Caption: Workflow for studying GnRH receptor downregulation.

Biphasic Hormonal Response to this compound

References

- 1. The use of gonadotrophin-releasing hormone (GnRH) agonists in early and advanced breast cancer in pre- and perimenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and clinical use in sex hormone-related conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The depot GnRH analogue this compound in the treatment of premenopausal patients with metastatic breast cancer--a 5-year experience and further endocrine therapies. Cooperative German Zoladex Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostate cancer - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Internalization kinetics of the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. GnRH antagonist-induced down-regulation of the mRNA expression of pituitary receptors: comparisons with GnRH agonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Endocrine effects of combination antioestrogen and LH-RH agonist therapy in premenopausal patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. LH-RH analogue Zoladex in the treatment of pre- and perimenopausal women with metastatic breast cancer (results of the Italian Cooperative Study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. urol.or.jp [urol.or.jp]

- 16. Radioligand assay for gonadotropin-releasing hormone: relative potencies of agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Quantitative proteomic analysis of GnRH agonist treated GBM cell line LN229 revealed regulatory proteins inhibiting cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Long-Term Effects of Goserelin on the Pituitary-Gonadal Axis

Executive Summary: Goserelin, a synthetic gonadotropin-releasing hormone (GnRH) agonist, is a cornerstone in the management of hormone-sensitive conditions such as prostate cancer, breast cancer, and endometriosis.[1][2] Its mechanism of action involves inducing a state of reversible medical castration through the profound suppression of the pituitary-gonadal axis.[1][3] Initially, this compound stimulates the pituitary, causing a transient surge in luteinizing hormone (LH), follicle-stimulating hormone (FSH), and consequently, sex steroids.[4] However, chronic administration leads to the downregulation and desensitization of pituitary GnRH receptors, causing a sustained drop in gonadotropin and sex hormone levels to castrate or postmenopausal ranges.[4][5]

This guide provides a detailed examination of these effects, focusing on the long-term suppression during therapy and the subsequent recovery of the pituitary-gonadal axis following cessation. We present quantitative data on hormonal changes, detail key experimental protocols for assessing axis function, and illustrate the underlying physiological pathways and experimental workflows. The reversibility of this compound's effects is a critical consideration, with recovery times influenced by factors such as duration of therapy and patient age. While most individuals see a return to baseline hormone levels, prolonged treatment can lead to significantly delayed or incomplete recovery in a subset of patients.[3][6] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's enduring impact on reproductive endocrinology.

Mechanism of Action of this compound

This compound is a synthetic decapeptide analogue of the naturally occurring gonadotropin-releasing hormone (GnRH).[4] Its therapeutic effect is achieved by fundamentally altering the signaling of the hypothalamic-pituitary-gonadal (HPG) axis.

Upon initial administration, this compound acts as a potent agonist at the GnRH receptors on the anterior pituitary gland.[1] This leads to a "flare" phenomenon, characterized by a transient, supra-physiological release of LH and FSH.[5] This gonadotropin surge, in turn, stimulates the gonads (testes in males, ovaries in females) to increase the production of testosterone and estradiol, respectively.[1] This initial phase typically lasts for one to two weeks.[4]

With continued exposure, the persistent stimulation of GnRH receptors leads to their desensitization and internalization, a process known as downregulation.[1][5] This loss of functional receptors renders the pituitary gonadotrope cells refractory to further GnRH stimulation, whether from endogenous GnRH or from this compound itself.[7] The result is a profound and sustained suppression of LH and FSH secretion.[8] This state of hypogonadotropic hypogonadism effectively shuts down gonadal steroidogenesis, forming the basis of this compound's therapeutic utility in hormone-dependent diseases.[1][3] The effects are reversible, with the pituitary gland gradually regaining sensitivity to GnRH after the drug is discontinued.[1]

Long-Term Effects on Pituitary-Gonadal Axis Function

The long-term administration of this compound maintains a suppressed state of the pituitary-gonadal axis, which is the primary therapeutic goal. The key considerations for long-term effects are the degree of hormonal suppression achieved and the dynamics of recovery after treatment cessation.

Hormonal Suppression During Treatment

Chronic this compound therapy effectively reduces sex hormone levels to those seen after surgical castration or in menopause.[4][9] This suppression is consistent and maintained with regular dosing.

| Parameter | Patient Sex | Target Level | Time to Achieve Target | Citation(s) |

| Serum Testosterone | Male | < 50 ng/dL (Castrate level) | 2 to 4 weeks | [4] |

| Serum Estradiol | Female | < 20 pg/mL (Postmenopausal level) | ~3 weeks | [4][10] |

| LH & FSH | Both | Markedly suppressed levels | 2 to 4 weeks | [1][8] |

Recovery of the Axis Post-Treatment

The recovery of the pituitary-gonadal axis after discontinuing this compound is a critical aspect of its long-term effect profile. Recovery is not immediate and is influenced by several factors. While the effects are considered reversible, the timeline can vary significantly among patients.

Studies in men treated for prostate cancer show a gradual return of testosterone levels. The duration of therapy appears to be a key determinant of recovery time.

| Study Population & Treatment Duration | Time After Cessation | % of Patients with T > Castration Level (>50 ng/dL) | % of Patients with T in Normal Range | Citation(s) |

| Prostate Cancer (Median 30 months therapy) | 3 months | 26.9% | 11.6% | [11] |

| 6 months | 69.0% | 20.7% | [11] | |

| 12 months | 82.6% | 39.1% | [11] | |

| Prostate Cancer (Mean 73 months therapy) | Mean 31 months | ~47% (53% remained castrate) | ~7% (1 of 15 patients) | [3][12] |

| Localized Prostate Cancer (12 weeks therapy) | Median 4.8 weeks | Recovery defined as >50 ng/dL | Not specified | [13] |

In women, the return of ovarian function is often measured by the resumption of menses. In studies where this compound is used for ovarian function preservation during chemotherapy, women receiving this compound have a higher rate of menstrual recovery compared to those receiving chemotherapy alone.[8][14]

Key Experimental Protocols for Axis Assessment

Assessing the long-term effects of this compound requires specific protocols to monitor the suppression and recovery of the pituitary-gonadal axis.

Protocol for Monitoring Hormonal Suppression and Recovery

This protocol outlines a typical methodology used in clinical trials to track hormonal changes during and after this compound therapy.

-

Subject Selection: Define a clear patient cohort based on the indication (e.g., men with locally advanced prostate cancer, premenopausal women with breast cancer). Establish inclusion/exclusion criteria, including baseline hormonal status.[3][11]

-

Baseline Assessment: Prior to the first this compound administration, collect blood samples to establish baseline levels of serum LH, FSH, total testosterone (in males), and estradiol (in females).[6]

-

Intervention: Administer this compound via subcutaneous implant at the standard dose (e.g., 3.6 mg every 28 days or 10.8 mg every 12 weeks).[4][6] Record the precise duration of therapy for each subject.

-

On-Treatment Monitoring: Collect blood samples at regular intervals (e.g., 3, 6, and 12 months, and then annually) to confirm and monitor the suppression of gonadotropins and sex steroids.[11]

-

Cessation and Follow-Up: After the final administration, schedule follow-up blood draws at defined time points (e.g., 3, 6, 9, 12, 18, and 24 months post-cessation) to track the recovery of LH, FSH, and sex steroid levels.[6][11]

-

Hormonal Assays: Analyze serum samples using validated, high-sensitivity immunoassays (e.g., chemiluminescent immunoassay) for all target hormones.[11]

-

Data Analysis: Compare on-treatment and post-cessation hormone levels to baseline values. Analyze the time course of recovery and correlate it with patient characteristics like age and treatment duration.[3]

Protocol for GnRH Stimulation Test

To directly assess the functional status of the pituitary gonadotropes, particularly during the recovery phase, a GnRH or GnRH agonist stimulation test can be employed.[15][16] This test probes the pituitary's ability to secrete LH and FSH in response to a challenge.

-

Preparation: The patient should be in a resting state. An intravenous cannula is inserted for serial blood sampling.[16]

-

Baseline Sample (T=0): A blood sample is drawn immediately before the stimulation to measure baseline LH and FSH levels.[16]

-

Administration of Stimulant: A standard dose of a GnRH agonist (e.g., leuprolide acetate 20 mcg/kg) is administered subcutaneously, or a dose of gonadorelin (native GnRH) is given intravenously.[16][17]

-

Post-Stimulation Sampling: Blood samples are collected at specific time points after administration, typically at +30 and +60 minutes for native GnRH, or at a single 3-hour timepoint for a GnRH analog like leuprolide.[16][17]

-

Interpretation: The peak levels of LH and FSH are measured.

-

Suppressed Response: During effective this compound therapy, the response will be flat, with minimal to no rise in LH and FSH, indicating pituitary desensitization.[16]

-

Recovered/Normal Response: A robust rise in LH and FSH (e.g., peak LH ≥6.0 IU/L, with LH peak greater than FSH peak) indicates a pubertal or recovered pituitary function.[16]

-

Prepubertal/Incomplete Recovery: A blunted response, often with FSH dominance (FSH peak > LH peak), may indicate incomplete recovery or a prepubertal state.[16]

-

Factors Influencing Long-Term Effects and Recovery

The recovery of the HPG axis after long-term this compound therapy is not uniform. Several factors can influence the timeline and completeness of hormonal normalization.

-

Duration of Therapy: This is one of the most significant factors. Longer treatment durations are associated with a greater likelihood of delayed or incomplete recovery.[3][12] Men receiving therapy for over four years have a substantially higher chance of remaining at castrate testosterone levels long after cessation.[3]

-

Patient Age: Older age at the start of therapy is correlated with a lower chance of testosterone recovery.[3][6] In one study, 78% of men who started this compound after age 70 remained castrate, compared to 17% of those who started before age 70.[3]

-

Formulation: The use of longer-acting depot preparations (e.g., 3-month vs. 1-month) may delay the time to recovery.[6]

-

Baseline Hormone Levels: Patients with lower pre-treatment testosterone levels may experience a slower or less complete recovery.[6]

Conclusion

This compound effectively and reliably suppresses the pituitary-gonadal axis by downregulating pituitary GnRH receptors, which is essential for its therapeutic efficacy. The long-term consequences of this suppression are generally considered reversible. However, the recovery trajectory is highly variable and is significantly impacted by the duration of treatment and the patient's age at initiation. For a substantial portion of patients undergoing very long-term therapy (i.e., multiple years), recovery may be markedly delayed or incomplete, leading to a persistent hypogonadal state. A thorough understanding of these dynamics, assessed through robust experimental protocols, is crucial for managing patient outcomes and informing future drug development in the field of hormonal therapies.

References

- 1. What is the mechanism of this compound Acetate? [synapse.patsnap.com]

- 2. healthify.nz [healthify.nz]

- 3. Serum testosterone recovery after cessation of long-term luteinizing hormone-releasing hormone agonist in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Pharmacological and toxicological studies of a novel this compound acetate extended-release microspheres in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncolink.org [oncolink.org]

- 7. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Efficacy of this compound in ovarian function suppression and preservation for pre- and perimenopausal breast cancer patients: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effective long-term suppression of pituitary-gonadal axis in prostatic cancer by Zoladex (ICI 118,630) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. zoladexhcp.com [zoladexhcp.com]

- 11. urol.or.jp [urol.or.jp]

- 12. researchgate.net [researchgate.net]

- 13. Differences in sex hormone recovery profile after cessation of 12-week gonadotropin-releasing hormone antagonist versus agonist therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound for Ovarian Protection during Breast-Cancer Adjuvant Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gonadotropin-releasing hormone agonist testing of pituitary-gonadal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mft.nhs.uk [mft.nhs.uk]

- 17. droracle.ai [droracle.ai]

Goserelin's Modulation of the PI3K/AKT Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goserelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a well-established therapeutic agent in hormone-sensitive cancers such as prostate and breast cancer.[1][2] Its primary mechanism of action involves the suppression of gonadotropin release, leading to a reduction in circulating sex hormones.[1] However, emerging evidence reveals a more direct role for this compound in cellular signaling, particularly in the modulation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its dysregulation is a hallmark of many cancers. This technical guide provides an in-depth analysis of this compound's interaction with the PI3K/AKT pathway, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular mechanisms.

Introduction to this compound and the PI3K/AKT Signaling Pathway

This compound is a potent luteinizing hormone-releasing hormone (LHRH) agonist.[3] Continuous administration of this compound leads to the downregulation of LHRH receptors in the pituitary gland, which in turn suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4] This hormonal suppression is the cornerstone of its therapeutic effect in hormone-dependent cancers.[1]

The PI3K/AKT signaling pathway is a crucial intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[5][6] The pathway is initiated by the activation of receptor tyrosine kinases or G protein-coupled receptors, which recruit and activate PI3K.[6] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[6] Activated AKT phosphorylates a multitude of downstream targets, promoting cell survival by inhibiting pro-apoptotic proteins and stimulating cell cycle progression. Dysregulation of the PI3K/AKT pathway is a frequent event in cancer, often leading to uncontrolled cell growth and resistance to therapy.[5]

Molecular Mechanism of this compound's Interaction with the PI3K/AKT Pathway

Recent studies have elucidated a direct molecular mechanism by which this compound modulates the PI3K/AKT pathway, independent of its systemic hormonal effects. In epithelial ovarian cancer (EOC) cells, this compound has been shown to promote apoptosis by decreasing the activity of AKT.[5][7] This reduction in AKT phosphorylation leads to the upregulation and activation of the Forkhead Box O1 (FOXO1) transcription factor.[5][7][8] Activated FOXO1 translocates to the nucleus and drives the expression of pro-apoptotic genes, including members of the tumor necrosis factor (TNF) receptor superfamily, ultimately leading to programmed cell death.[5][7][8]

The following diagram illustrates the signaling cascade of this compound's modulation of the PI3K/AKT pathway.

References

- 1. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. cdn.origene.com [cdn.origene.com]

- 3. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biotna.net [biotna.net]

- 5. benchchem.com [benchchem.com]

- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. yeasenbio.com [yeasenbio.com]

Goserelin's Modulation of MAPK Signaling in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goserelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a well-established therapeutic for hormone-sensitive cancers such as prostate and breast cancer. Its primary mechanism of action involves the downregulation of the hypothalamic-pituitary-gonadal axis, leading to a significant reduction in circulating sex hormones. However, emerging evidence reveals a direct impact of this compound on cancer cells through the modulation of intracellular signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) cascade. This technical guide provides an in-depth exploration of this compound's influence on MAPK signaling in cancer, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Introduction: this compound's Dual Mechanism of Action

This compound exerts its anti-cancer effects through two primary mechanisms:

-

Indirect Systemic Effect: As a GnRH agonist, this compound initially stimulates the GnRH receptors in the pituitary gland, causing a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous administration leads to receptor desensitization and downregulation, ultimately suppressing the production of testosterone in men and estrogen in women. This hormonal deprivation inhibits the growth of hormone-dependent cancer cells.[1]

-

Direct Cellular Effect: this compound can also bind directly to GnRH receptors expressed on the surface of various cancer cells, including prostate, breast, and ovarian cancer cells. This engagement triggers intracellular signaling cascades, including the MAPK pathway, that can influence cell proliferation, apoptosis, and other critical cellular processes.[1]

The MAPK Signaling Pathway: A Key Regulator of Cellular Processes

The MAPK pathway is a crucial signaling cascade that relays extracellular signals to the cell's interior, regulating a wide array of cellular activities such as proliferation, differentiation, apoptosis, and stress responses. The three major well-characterized MAPK families are:

-

Extracellular signal-regulated kinases (ERK1/2): Primarily involved in cell proliferation and survival.

-

c-Jun N-terminal kinases (JNK): Predominantly associated with stress responses and apoptosis.

-

p38 MAPKs: Also activated by cellular stress and inflammatory cytokines, playing a role in apoptosis and cell cycle arrest.

Dysregulation of the MAPK pathway is a common feature in many cancers, making it a critical target for therapeutic intervention.

This compound's Influence on MAPK Signaling: A Cancer-Specific Overview

This compound's interaction with the MAPK pathway is context-dependent, varying with the cancer type and the specific cellular environment.

Prostate Cancer

In prostate cancer, this compound has been shown to directly influence MAPK signaling. Studies have demonstrated that this compound can induce the phosphorylation and activation of both p38 MAPK and ERK1/2 in the androgen-sensitive prostate cancer cell line LNCaP.[1] This activation can lead to downstream effects such as the induction of the proto-oncogene c-fos, which is involved in cell proliferation and differentiation.[1] The activation of p38 MAPK, in particular, has been linked to the initiation of apoptosis in some contexts.

Breast Cancer

The role of this compound in modulating MAPK signaling in breast cancer is an area of ongoing investigation. While the primary benefit of this compound in premenopausal women with hormone receptor-positive breast cancer is through ovarian suppression, direct effects on breast cancer cells via GnRH receptors are also plausible. The MAPK pathway is a key regulator of breast cancer cell migration and proliferation, and its modulation by this compound could contribute to its therapeutic efficacy.

Ovarian Cancer

In ovarian cancer, this compound has been shown to induce apoptosis.[2][3][4] While the primary focus of some studies has been on the PI3K/AKT pathway, crosstalk between the PI3K/AKT and MAPK pathways is well-established. It is hypothesized that this compound's pro-apoptotic effects in ovarian cancer may be, in part, mediated through the modulation of JNK and p38 MAPK signaling, which are known to be involved in apoptosis.[5][6][7]

Quantitative Data on this compound's Effect on MAPK Signaling

The following table summarizes qualitative data from a study on the effect of this compound on MAPK signaling-related protein expression in prostate cancer cells. Quantitative data on the fold-change in phosphorylation of specific MAPK proteins remains an area for further dedicated research.

| Cell Line | Treatment | Protein | Observed Effect | Reference |

| LNCaP (Androgen-Sensitive Prostate Cancer) | This compound | p-p38 MAPK | Increased Phosphorylation | [1] |

| LNCaP (Androgen-Sensitive Prostate Cancer) | This compound | p-ERK1/2 | Increased Phosphorylation | [1] |

| LNCaP (Androgen-Sensitive Prostate Cancer) | This compound | c-fos | Increased Expression | [1] |

Experimental Protocols

Western Blot Analysis for Phosphorylated MAPK Proteins

This protocol is designed to detect and quantify the phosphorylation status of ERK, JNK, and p38 MAPK in cancer cells treated with this compound.

Materials:

-

Cancer cell lines (e.g., LNCaP, MCF-7, SKOV-3)

-

Cell culture medium and supplements

-

This compound acetate

-

Lysis buffer (RIPA or similar) supplemented with protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of ERK, JNK, and p38)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture cancer cells to 70-80% confluency.

-

Treat cells with various concentrations of this compound for predetermined time points. Include an untreated control.

-

-

Protein Extraction:

-

Wash cells with ice-old PBS.

-

Lyse cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated ERK, JNK, or p38 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane extensively with TBST.

-

-

Detection and Analysis:

-

Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

-

MTT Cell Proliferation Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

96-well cell culture plates

-

Cancer cell lines

-

Cell culture medium

-

This compound acetate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with a range of this compound concentrations. Include untreated and vehicle controls.

-

-

Incubation:

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

Visualization of Signaling Pathways and Workflows

This compound's Influence on the MAPK Signaling Pathway

Caption: this compound binds to the GnRH receptor, initiating downstream signaling to the MAPK cascades.

Experimental Workflow for Analyzing this compound's Effect on MAPK Signaling

Caption: Workflow for investigating this compound's impact on MAPK signaling and cell proliferation.

Conclusion and Future Directions

This compound's therapeutic action in cancer extends beyond its systemic hormonal effects, directly influencing intracellular signaling pathways such as the MAPK cascade. The modulation of ERK, JNK, and p38 signaling by this compound can lead to varied cellular outcomes, including altered proliferation and apoptosis, depending on the specific cancer context. While qualitative evidence for this interaction is growing, further quantitative studies are necessary to fully elucidate the dose- and time-dependent effects of this compound on the phosphorylation status of key MAPK pathway components in different cancer types. A deeper understanding of these direct molecular mechanisms will be crucial for optimizing this compound's clinical use and for the development of novel therapeutic strategies that target the MAPK pathway in conjunction with hormonal therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound promotes the apoptosis of epithelial ovarian cancer cells by upregulating forkhead box O1 through the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound promotes the apoptosis of epithelial ovarian cancer cells by upregulating forkhead box O1 through the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]

- 7. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Goserelin Protocol for Inducing Chemical Castration in Mice: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goserelin is a synthetic analogue of gonadotropin-releasing hormone (GnRH) that is widely used to induce chemical castration in preclinical animal models, particularly in cancer and reproductive biology research. As a GnRH agonist, continuous administration of this compound paradoxically leads to the suppression of the pituitary-gonadal axis. This results in a significant reduction in circulating levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), and consequently, a profound decrease in testosterone and estrogen production, mimicking surgical castration. These application notes provide a detailed protocol for the use of this compound to induce chemical castration in mice, including experimental procedures, expected quantitative outcomes, and relevant biological pathways.

Mechanism of Action

This compound initially acts as a potent agonist at the GnRH receptors on pituitary gonadotrophs. This leads to a transient surge in the secretion of LH and FSH, often referred to as a "flare" effect, which can temporarily increase testosterone and estrogen levels. However, continuous exposure to this compound results in the downregulation and desensitization of GnRH receptors. This sustained action markedly suppresses the release of LH and FSH, leading to a state of hypogonadotropic hypogonadism and a reduction of sex steroid levels to castrate levels.

GnRH Receptor Signaling Pathway

The binding of this compound to the GnRH receptor (GnRHR), a G-protein coupled receptor, initiates a cascade of intracellular signaling events. The primary pathway involves the activation of phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately regulate the synthesis and release of gonadotropins.

Caption: Simplified GnRH receptor signaling pathway activated by this compound.

Data Presentation

The following tables summarize the expected quantitative effects of this compound-induced chemical castration in rodents. While much of the detailed data comes from studies in rats, similar trends are observed in mice.

Table 1: Expected Hormonal Changes in Male Rodents Following this compound Administration

| Parameter | Time Point | Expected Change | Reference |

| Testosterone | Day 1-3 | Transient increase ("flare") | |

| Day 7-21 | Decrease to castrate levels (<50 ng/dL) | ||

| > Day 21 | Sustained castrate levels | ||

| Luteinizing Hormone (LH) | Day 1-3 | Transient increase | |

| > Day 7 | Significant decrease | ||

| Follicle-Stimulating Hormone (FSH) | Day 1-3 | Transient increase | |

| > Day 7 | Significant decrease |

Table 2: Expected Changes in Reproductive Organ Weights in Male Rats Following this compound Administration (as a proxy for mice)

| Organ | Time Point | Expected Change | Reference |

| Testes | 4 weeks | Significant decrease in weight | |

| Prostate | 4 weeks | Significant decrease in weight | |

| Seminal Vesicles | 4 weeks | Significant decrease in weight |

Table 3: Expected Changes in Reproductive Organ Weights in Female Mice Following this compound Administration

| Organ | Time Point | Expected Change | Reference |

| Uterus | Euthanasia at day 20, 56, or 92 | No significant difference in uterine weight was observed in one study. However, a decrease is generally expected with profound estrogen suppression. | |

| Ovaries | Euthanasia at day 20, 56, or 92 | No significant difference in ovarian size was observed in one study, though follicular depletion was noted. |

Experimental Protocols

This compound Administration Protocol

The most common and effective method for this compound administration in mice is via a subcutaneous depot implant, which provides sustained release of the drug.

Materials:

-

This compound acetate depot implant (e.g., Zoladex® 3.6 mg)

-

Sterile surgical instruments (forceps, scissors)

-

70% ethanol

-

Anesthetic (e.g., isoflurane)

-

Clippers for fur removal

Procedure:

-

Anesthetize the mouse using an approved institutional protocol.

-

Shave a small area of fur on the dorsal side, between the scapulae.

-

Disinfect the skin with 70% ethanol.

-

Make a small incision (approximately 5 mm) in the skin.

-

Create a subcutaneous pocket using blunt dissection with forceps.

-

Insert the this compound implant into the subcutaneous pocket.

-

Close the incision with a wound clip or suture.

-

Monitor the mouse during recovery from anesthesia.

-

Observe the animal for any signs of infection or discomfort at the implantation site in the following days.

Experimental Workflow for this compound-Induced Chemical Castration in Mice

Caption: A typical experimental workflow for this compound administration and sample analysis.

Blood Collection Protocol for Hormone Analysis

Materials:

-

Micro-hematocrit tubes or capillary tubes

-

EDTA or heparin-coated collection tubes (for plasma) or serum separator tubes

-

Restraining device for mice

-

Lancets or 25G needle

Procedure (Saphenous Vein Puncture):

-

Place the mouse in a restraining device.

-

Shave the fur over the lateral aspect of the hind leg to visualize the saphenous vein.

-

Apply gentle pressure to the upper thigh to engorge the vein.

-

Puncture the vein with a sterile lancet or needle.

-

Collect the blood droplets into a capillary tube and transfer to the appropriate collection tube.

-

Apply gentle pressure to the puncture site with sterile gauze to achieve hemostasis.

-

Process the blood for serum or plasma according to the hormone assay manufacturer's instructions. Typically, for serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C. For plasma, centrifuge at 2000 x g for 15 minutes at 4°C immediately after collection.

Hormone Analysis Protocol (ELISA)

Commercially available ELISA kits are the standard method for quantifying testosterone, LH, and FSH in mouse serum or plasma. The following is a generalized protocol; always refer to the specific kit manufacturer's instructions.

Materials:

-

Mouse Testosterone/LH/FSH ELISA kit

-

Microplate reader

-

Pipettes and tips

-

Wash buffer

-

Stop solution

Procedure (Generalized Competitive ELISA for Testosterone):

-

Prepare standards and samples as per the kit protocol.

-

Add 25 µL of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.

-

Add 100 µL of Testosterone-HRP conjugate to each well.

-

Add 50 µL of anti-Testosterone antibody to each well.

-

Incubate for 60 minutes at room temperature.

-

Wash the plate 3-5 times with wash buffer.

-

Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

-

Add 50 µL of stop solution to each well.

-

Read the absorbance at 450 nm within 30 minutes.

-

Calculate the hormone concentrations based on the standard curve.

Reproductive Tissue Collection and Weighing Protocol

Materials:

-

Surgical instruments (scissors, forceps)

-

Absorbent pads

-

Saline solution

-

Analytical balance

Procedure:

-

Euthanize the mouse using an approved institutional protocol.

-

Place the mouse on its back on an absorbent pad.

-

Make a midline incision through the skin and abdominal wall to expose the abdominal cavity.

-

Carefully dissect the reproductive organs (testes, epididymis, seminal vesicles, prostate for males; uterus, ovaries for females).

-

Gently remove any adhering fat and connective tissue.

-

Blot the organs dry to remove excess fluid.

-

Weigh each organ individually on an analytical balance. Record the wet weight.

-

Organ weights can be normalized to the total body weight of the animal for comparison between groups.

Conclusion

The use of this compound is a reliable and effective method for inducing chemical castration in mice, providing a valuable tool for a wide range of research applications. The protocols and data presented in these application notes offer a comprehensive guide for researchers to successfully implement this model. Adherence to detailed experimental procedures and careful monitoring of hormonal and physiological changes are crucial for obtaining robust and reproducible results.

Application Notes and Protocols for Subcutaneous Goserelin Implant Administration in Rat Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the subcutaneous administration of Goserelin implants in rat models, a critical component in preclinical research for hormone-dependent diseases such as prostate and breast cancer. This document outlines the mechanism of action, pharmacokinetic and pharmacodynamic profiles, and detailed experimental protocols.

Mechanism of Action

This compound is a synthetic analogue of gonadotropin-releasing hormone (GnRH).[1][2] Its primary mechanism of action involves the continuous stimulation of GnRH receptors in the pituitary gland.[1][3] This initially leads to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which can temporarily increase testosterone levels in males and estrogen levels in females.[1][4][5] However, prolonged exposure to this compound results in the downregulation and desensitization of pituitary GnRH receptors.[1][3] This desensitization leads to a profound suppression of LH and FSH secretion, ultimately causing a significant reduction in the production of sex hormones to castration levels.[1][4][6] This reversible "chemical castration" is the therapeutic basis for its use in hormone-sensitive conditions.[1]

This compound Signaling Pathway

Caption: this compound's mechanism of action on the pituitary-gonadal axis.

Pharmacokinetic and Pharmacodynamic Data

The subcutaneous administration of this compound implants in rats demonstrates a dose-proportional pharmacokinetic profile.

Table 1: Pharmacokinetic Parameters of Subcutaneous this compound Implants in Rats

| Dose (mg/rat) | Cmax (μg/L) | AUC0-t (μg·L-1·h) |

| 0.3 | 3.7 ± 0.3 | 770 ± 96 |

| 0.6 | 6.8 ± 2.2 | 1534 ± 299 |

| 1.2 | 17.6 ± 5.4 | 3233 ± 777 |

| Data from a study on sustained-release this compound implants in rats.[7][8] |

Table 2: Pharmacodynamic Effects of Subcutaneous this compound Implants on Testosterone Levels in Male Rats

| Dose | Time to Castration Level | Duration of Suppression |

| 0.6 - 1.2 mg/rat | 4 days | Testosterone levels begin to return to normal between 28 and 35 days.[7][8] |

| 0.72 and 1.44 mg/kg | 4 days | Testosterone levels maintained at castration level until Day 35.[4][9] |

| Castration level is defined as a testosterone plasma concentration of 0.5 μg/L.[7][8] |

Experimental Protocols

Protocol 1: Subcutaneous Implantation of this compound

This protocol provides a general guideline for the subcutaneous administration of a pre-filled this compound implant (e.g., Zoladex®).

Materials:

-

This compound pre-filled syringe with implant

-

Sterile swabs

-

70% ethanol

-

Local anesthetic (optional)

Procedure:

-

Animal Preparation: Acclimatize rats to the housing conditions. Anesthesia may be used to minimize discomfort.

-

Injection Site Preparation: Position the animal to expose the anterior abdominal wall.[10] Shave a small area of fur below the navel line.[11] Disinfect the skin with 70% ethanol.[11]

-

Implantation:

-

Remove the sterile syringe from its packaging.[11]

-

Pinch the skin of the prepared area.[11]

-

Insert the needle subcutaneously at a 30-45 degree angle.[10][11]

-

Depress the plunger fully to deposit the implant.[11]

-

Withdraw the needle. A protective sleeve may automatically cover the needle, depending on the product.[10][11]

-

-

Post-Implantation Care: Monitor the animal for any signs of infection or irritation at the implantation site.[11]

Protocol 2: Pharmacodynamic Assessment of Testosterone Suppression

This protocol outlines the steps for evaluating the effect of this compound on serum testosterone levels in male rats.

Materials:

-

Blood collection tubes (e.g., for serum separation)

-

Centrifuge

-

Testosterone ELISA kit or access to HPLC-MS/MS analysis

-

Anesthetic for blood collection

Procedure:

-

Baseline Blood Collection: Prior to this compound administration, collect a baseline blood sample from each rat.

-

This compound Administration: Administer the this compound implant subcutaneously as described in Protocol 1.

-

Post-Treatment Blood Collection: Collect blood samples at predetermined time points after implantation. A typical schedule includes samples at 24 hours (to observe the initial surge) and then at regular intervals (e.g., days 4, 7, 14, 21, 28, 35) to monitor testosterone suppression and recovery.[4][7]

-